molecular formula C6H6ClNO2S B143675 Pyridin-4-ylmethanesulfonyl Chloride CAS No. 130820-88-1

Pyridin-4-ylmethanesulfonyl Chloride

Cat. No. B143675
M. Wt: 191.64 g/mol
InChI Key: GSXAZLRAMNDMDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonic acid functionalized pyridinium chloride ([pyridine-SO3H]Cl) has been reported as a novel Bronsted acidic ionic liquid. This compound has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, MS, and also investigated through thermogravimetry and derivative thermogravimetry data . Similarly, 1-sulfopyridinium chloride has been synthesized and characterized by IR, 1H and 13C NMR, UV, and mass spectra . Another related compound, N-sulfonic acid pyridinium-4-carboxylic acid chloride ([Pyridine-N-SO3H-4-COOH]Cl), was synthesized and identified using a range of techniques including FT-IR, 1HNMR, 13CNMR, SEM, EDS, TEM, TGA, DTG, and XRD analyses .

Molecular Structure Analysis

The molecular structure of these pyridinium chloride derivatives has been extensively studied through spectroscopic methods. For instance, the structure of [Pyridine-SO3H]Cl was confirmed using FT-IR, 1H and 13C NMR, and MS . The detailed structural analysis of [Pyridine-N-SO3H-4-COOH]Cl was performed using a combination of spectroscopic and microscopic techniques, providing a comprehensive understanding of the molecular configuration .

Chemical Reactions Analysis

These synthesized pyridinium chloride derivatives have been utilized as catalysts in various chemical reactions. The [pyridine-SO3H]Cl ionic liquid has been used to catalyze the preparation of hexahydroquinolines through a one-pot multi-component condensation reaction . It has also been employed in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a tandem Knoevenagel–Michael reaction , and in the formation of tetrahydrobenzo[b]pyran derivatives . Furthermore, [Pyridine-N-SO3H-4-COOH]Cl has been applied as an effective catalyst for the condensation reaction of aldehyde with thiobarbituric acid and ammonium acetate . Additionally, sulfonic acid-functionalized pyridinium chloride has been used to synthesize 1,2,4,5-tetrasubstituted imidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been inferred from their synthesis and application in various reactions. For example, the Bronsted acidic nature of [pyridine-SO3H]Cl is evident from its use as a catalyst in condensation reactions . The stability and reusability of these ionic liquids as catalysts suggest favorable physical properties for practical applications . The antimicrobial activity of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), synthesized from pyridine-4-carboxaldehyde, has been studied, indicating potential biological properties .

Scientific Research Applications

Introduction to Pyridine Derivatives
Pyridine and its derivatives, including Pyridin-4-ylmethanesulfonyl Chloride, are significant chemical compounds with a wide range of applications across various fields. These compounds exhibit a variety of biological activities, and several are used in clinical applications. Their importance extends to modern medicinal applications, highlighting their role in advancing healthcare and treatment methodologies (Altaf et al., 2015).

Catalysis and Chemical Synthesis
Pyridine-based compounds play a crucial role in the development of agrochemicals, including fungicides, insecticides, and herbicides. The discovery process for these compounds often leverages Intermediate Derivatization Methods, emphasizing the versatility of pyridine derivatives in synthesizing novel lead compounds for the agricultural sector (Guan et al., 2016).

Analytical and Sensing Applications
Pyridine derivatives are instrumental in chemosensing applications, where they serve as highly effective sensors for the detection of various species, including anions, cations, and neutral molecules. Their structural diversity and affinity for different ions make them valuable tools in analytical chemistry, especially for environmental, agricultural, and biological sample analysis (Abu-Taweel et al., 2022).

Environmental and Material Science
The application of pyridine derivatives extends to material science, where they contribute to the development of new materials and technologies. For instance, pyridine-based frameworks have shown potential in creating advanced materials with specific properties, beneficial for environmental and technological advancements (Horikoshi & Mochida, 2006).

Safety And Hazards

Methanesulfonyl chloride, a similar compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and harmful to aquatic life .

properties

IUPAC Name

pyridin-4-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXAZLRAMNDMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396438
Record name Pyridin-4-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-ylmethanesulfonyl Chloride

CAS RN

130820-88-1
Record name Pyridin-4-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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